![molecular formula C15H18N2O B12949909 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Benzyl-3-oxa-9-azabicyclo[331]nonane-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure This compound contains a benzyl group, an oxa (oxygen-containing) bridge, an azabicyclo (nitrogen-containing) ring, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The benzyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, potentially affecting biological pathways. The carbonitrile group can participate in nucleophilic addition reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one: This compound is similar in structure but contains a ketone group instead of a carbonitrile group.
7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonane-9-carbonitrile: Another structurally related compound with variations in the positioning of functional groups.
Uniqueness
9-Benzyl-3-oxa-9-azabicyclo[331]nonane-7-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure
Propriétés
Formule moléculaire |
C15H18N2O |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile |
InChI |
InChI=1S/C15H18N2O/c16-8-13-6-14-10-18-11-15(7-13)17(14)9-12-4-2-1-3-5-12/h1-5,13-15H,6-7,9-11H2 |
Clé InChI |
OZEALBBDQXKEKW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2COCC1N2CC3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


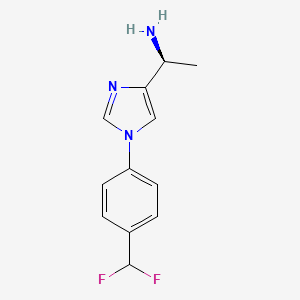
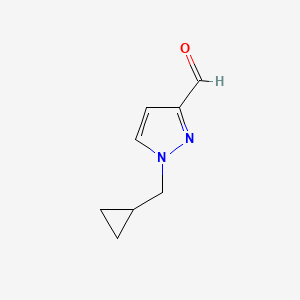
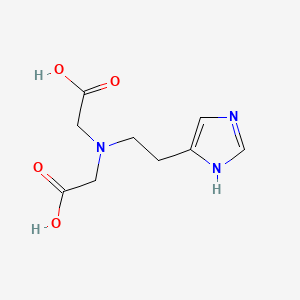
![1-{2-[(2-Phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949835.png)
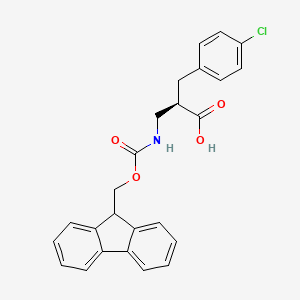
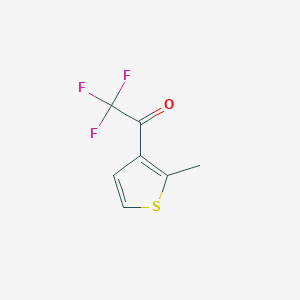


![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
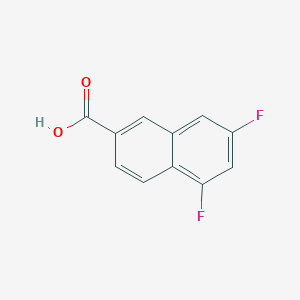
![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)
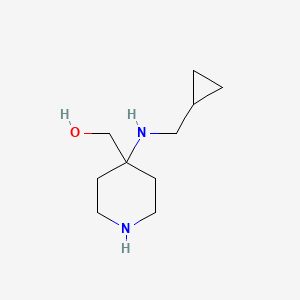
![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
